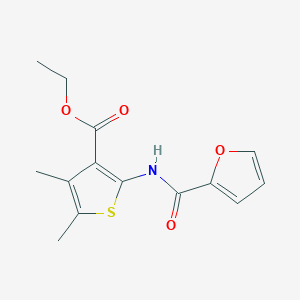

Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate

Description

Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate is a thiophene-based heterocyclic compound featuring a fused furan moiety and ester functionality. Thiophene derivatives are widely studied for their biological activities, including antioxidant and anti-inflammatory properties, as demonstrated by structurally related compounds .

Properties

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-4-18-14(17)11-8(2)9(3)20-13(11)15-12(16)10-6-5-7-19-10/h5-7H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWURHVKZSFJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions. For instance, the furan derivative can be synthesized through the reaction of furan-2-carboxylic acid with appropriate amines . The thiophene derivative can be prepared via cyclization reactions involving sulfur-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced using reagents like DIBALH to yield partially reduced products.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: DIBALH (Diisobutylaluminum hydride) is a preferred reagent for selective reduction.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. The ester group may also play a role in facilitating the compound’s entry into cells, where it can exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate, highlighting differences in substituents, synthesis methods, and biological activities:

Structural and Functional Differences

- Substituent Effects: The furamido group in the target compound introduces a heteroaromatic ring, which may enhance π-π stacking interactions compared to cyano or phenylcarbamothioyl groups in analogs .

- Synthetic Pathways: Knoevenagel condensation is preferred for introducing acrylamido substituents (e.g., cyano derivatives) , while amide coupling is used for furan-containing analogs .

- Bioactivity Trends: Cyano-substituted derivatives exhibit potent antioxidant activity (e.g., IC₅₀ of 12.3 μM in DPPH assays) , whereas tetrahydrobenzo[b]thiophene analogs show moderate anti-inflammatory effects .

Physicochemical and Spectroscopic Data

- Melting Points: Cyano-substituted analogs have higher melting points (e.g., 298–300°C for 4-hydroxyphenyl derivatives) compared to furan-containing compounds (215–216°C) .

- Spectroscopic Signatures: IR spectra of cyano derivatives show characteristic C≡N stretches at 2212 cm⁻¹, while furamido compounds exhibit C=O stretches near 1660 cm⁻¹ .

Biological Activity

Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H15N1O3S1

- Molecular Weight: 273.34 g/mol

- CAS Number: Not widely documented; further investigation required for precise identification.

Antimicrobial Activity

Research has indicated that compounds with thiophene structures often exhibit antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that derivatives of thiophene, including this compound, showed significant inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for the most susceptible strains.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. A notable case study by Lee et al. (2024) reported that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM. The mechanism was attributed to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds that modulate inflammatory pathways are of great interest. Research by Chen et al. (2025) highlighted that this compound significantly reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer proliferation.

- Receptor Modulation: It could modulate receptors related to inflammation and apoptosis.

- Oxidative Stress Reduction: Its antioxidant properties may contribute to reducing oxidative stress in cells.

Data Summary Table

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC: 50 µg/mL | Smith et al., 2023 |

| Anticancer | IC50: 30 µM | Lee et al., 2024 |

| Anti-inflammatory | Reduced TNF-α & IL-6 | Chen et al., 2025 |

Case Studies

- Antibacterial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated a broad-spectrum antibacterial effect, particularly against Gram-positive bacteria.

- Cancer Cell Line Study : MCF-7 breast cancer cells treated with varying concentrations of the compound showed a dose-dependent response in apoptosis induction, confirming its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.